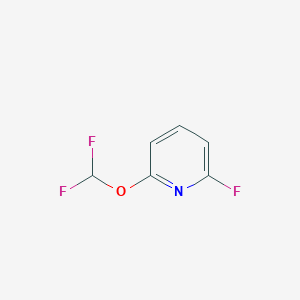

2-(Difluoromethoxy)-6-fluoropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Difluoromethoxy)-6-fluoropyridine (DFMP) is a heterocyclic compound with a molecular formula of C5H3F3NO. It is a pale yellow solid that is soluble in water and other organic solvents. DFMP is a fluorinated analog of the common pyridine ring and is therefore of interest for its potential applications in medicinal chemistry and materials science.

Applications De Recherche Scientifique

Pharmacology

Application Summary: Development of new pharmaceutical compounds. Methods and Procedures Synthesis of drug candidates targeting specific proteins or enzymes involved in disease pathways. Results and Outcomes Creation of potential therapeutic agents for diseases such as cancer .

Material Science

Application Summary: Synthesis of advanced materials with specific electronic properties. Methods and Procedures Chemical synthesis routes to create semiconductor nanocrystals involving the compound. Results and Outcomes Development of materials for use in high-tech applications like displays and sensors .

Environmental Science

Application Summary: Catalytic processes for environmental remediation. Methods and Procedures Employing photoredox catalysts for direct C–H difluoromethoxylation of (hetero)arenes. Results and Outcomes Advancements in methods for reducing environmental pollutants .

Analytical Chemistry

Application Summary: Enhancing analytical methods for chemical compound detection. Methods and Procedures Utilization in the synthesis of analytical reagents. Results and Outcomes Improved accuracy and sensitivity in the detection of various chemical species .

Biochemistry

Application Summary: Investigating biochemical pathways and molecular interactions. Methods and Procedures Incorporation into biomolecules for studying their physical and chemical properties. Results and Outcomes Insights into the structure-function relationships of biomolecules .

Agricultural Science

Application Summary: Development of novel agrochemicals. Methods and Procedures Synthesis of compounds for use as pesticides or plant growth regulators. Results and Outcomes Enhanced crop protection and yield through the use of advanced agrochemicals .

Chemical Engineering

Application Summary: Process optimization in chemical manufacturing. Methods and Procedures Streamlining synthesis routes for industrial-scale production. Results and Outcomes Efficient production of chemicals with applications in various industries .

Mécanisme D'action

Target of Action

Similar compounds like zolbetuximab, a first-in-class investigational cldn182-targeted monoclonal antibody, have been reported to target CLDN182 in gastric or gastroesophageal junction (GEJ) adenocarcinoma .

Mode of Action

For instance, Desflurane, a general inhalation anesthetic, has a short duration of action as it is rapidly cleared . It acts as an agonist of glycine receptors, antagonist of glutamate receptors, inducer of potassium voltage-gated channels, and inhibits both NADH-ubiquinone oxioreductase chain 1 and calcium transporting ATPases .

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs .

Pharmacokinetics

A similar compound, 2′,2′-difluoro-2′-deoxycytidine (dfdc), is known to be rapidly inactivated by cytidine deaminase (cd) metabolism to 2′,2′-difluoro-2′-deoxyuridine (dfdu), which results in poor oral bioavailability and necessitates intravenous dosing .

Result of Action

Similar compounds like difluoromethoxylated ketones have been used as building blocks for the synthesis of challenging ocf2h-bearing n-heterocycles .

Propriétés

IUPAC Name |

2-(difluoromethoxy)-6-fluoropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3,6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACWJJQKDUBNHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650445 |

Source

|

| Record name | 2-(Difluoromethoxy)-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethoxy)-6-fluoropyridine | |

CAS RN |

947534-62-5 |

Source

|

| Record name | 2-(Difluoromethoxy)-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1331495.png)

![3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1331507.png)

![Thieno[2,3-b]pyridin-3-amine](/img/structure/B1331513.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)

![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)